6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorine atom and the spiro configuration imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated isoquinoline derivative, the introduction of an oxetane ring can be achieved through cyclization reactions involving suitable reagents and catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The spiro configuration may also contribute to the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Uniqueness
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is unique due to its spiro configuration, which imparts distinct chemical properties compared to other fluorinated compounds. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
6-fluorospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane] |
InChI |
InChI=1S/C11H12FNO/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7H2 |
InChI Key |
XROKPZFKMYZDJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(COC2)C3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.